molecular formula C24H20N2O4S2 B2801585 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide CAS No. 865175-73-1

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide

Cat. No.: B2801585
CAS No.: 865175-73-1
M. Wt: 464.55
InChI Key: SEWNNUGTWLAYFZ-IZHYLOQSSA-N
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Description

The compound “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound . This core is substituted with an allyl group and a methylsulfonyl group .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 349.26 . Other physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, showcasing high singlet oxygen quantum yields, is crucial for photodynamic therapy. These compounds, with their exceptional fluorescence properties and substantial singlet oxygen quantum yields, offer potential as Type II photosensitizers for cancer treatment, highlighting the therapeutic applications of related chemical frameworks in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Agents

Several studies have demonstrated the antimicrobial and antifungal efficacy of thiazole and thiazolidinedione derivatives. For instance, novel fluorobenzamides containing thiazole and thiazolidine rings have shown significant activity against a variety of bacterial and fungal strains, underscoring their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013). Similarly, thiazolidinedione analogs have been synthesized and evaluated for their hypoglycemic and hypolipidemic activity, demonstrating significant reductions in blood glucose levels in a type-2 diabetes model (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Anticancer Research

Thiazolide-induced apoptosis in colorectal tumor cells presents a novel approach to cancer treatment, leveraging the interaction with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) to induce cell death. This research underscores the importance of structural features in thiazolides for their pro-apoptotic effects and the potential for therapeutic applications in colon cancer treatment (Brockmann et al., 2014).

Catalysis and Synthetic Applications

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrates an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material highlights the role of encapsulated catalysts in improving catalytic activity, stability, recycling ability, and operational flexibility, offering valuable insights into the development of advanced materials for catalytic applications (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit inhibitory action against hiv-1 rt . Therefore, it’s plausible that this compound may also target similar enzymes or receptors.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that the compound may interact with its targets through non-competitive inhibition . This means that the compound may bind to an allosteric site on the enzyme or receptor, changing its conformation and thus reducing its activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes. For instance, the solvent used can affect the reaction conditions and the formation of the compound .

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-3-14-26-21-13-12-20(32(2,28)29)16-22(21)31-24(26)25-23(27)17-8-7-11-19(15-17)30-18-9-5-4-6-10-18/h3-13,15-16H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWNNUGTWLAYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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